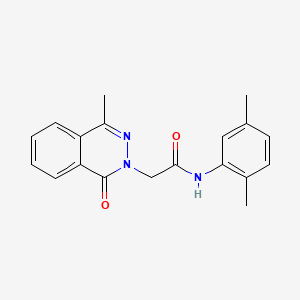![molecular formula C17H20N2OS B5609804 N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5609804.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea, often involves the reaction of an amine with thiourea or isothiocyanates. For instance, the synthesis of styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate through a three-component condensation involving thiourea highlights a method that could be adapted for synthesizing related compounds (Fazylov et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. For example, studies on the crystal structure and properties of related thiourea compounds reveal insights into their bonding and interactions. The structural characterization of a copper(II) complex containing thiourea derivatives provides detailed information on the coordination environment and molecular geometry (Tadjarodi et al., 2007).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, including cyclization, substitution, and ligand exchange reactions. Their reactivity is influenced by the substituents on the thiourea moiety, which can affect the electron density and steric hindrance around the reactive centers. For example, the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the compound's reactivity towards nucleophilic substitution (Smith et al., 2013).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications. These properties are determined by the molecular structure and intermolecular interactions. Studies on the crystal structure and properties of thiourea compounds reveal their selective recognition abilities and potential as plant-growth regulators, indicating the diverse applications of these compounds (Hu et al., 2008).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are key to their functionality. The synthesis and interaction of N-(methoxycarbonylthienylmethyl)thioureas with inducible and neuronal nitric oxide synthase highlight the biochemical relevance and potential therapeutic applications of these compounds (Suaifan et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-3-4-6-16(13)19-17(21)18-12-11-14-7-9-15(20-2)10-8-14/h3-10H,11-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNGYGCYMOFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5609741.png)


![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)
![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5609786.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B5609794.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)
![3-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5609823.png)